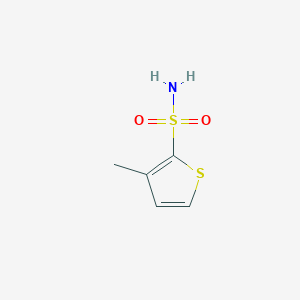

3-Methylthiophene-2-sulfonamide

Overview

Description

3-Methylthiophene-2-sulfonamide is a chemical compound that belongs to the class of organic compounds known as thiophenes with a sulfonamide group. The sulfonamide group is a functional group featuring a sulfur atom connected to two oxygen atoms and an amide group. This class of compounds is known for its various biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives can be achieved through various methods. One approach involves the Suzuki cross-coupling reaction, which allows for the introduction of aryl groups to the thiophene ring. This method has been used to synthesize a range of thiophene sulfonamide derivatives with different substituents on the aromatic ring, which can significantly affect their biological activities . Another synthesis route starts from 4-chlorobenzoic acid and involves multiple steps, including esterification, hydrazination, salt formation, cyclization, and nucleophilic attack by amines to yield thiadiazole sulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. The sulfonamide group is typically attached to the thiophene ring at the second carbon position. The molecular structure can be further modified by introducing various substituents, which can lead to changes in the compound's electronic properties and biological activities .

Chemical Reactions Analysis

Thiophene sulfonamides can undergo various chemical reactions, including those that lead to the formation of carbonic anhydrase inhibitors. For instance, 3-phenyl-1H-indole-5-sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases, showing that the introduction of different substituents can yield compounds with low nanomolar inhibitory activity . Additionally, thiophene sulfonamides can be used as intermediates in the synthesis of other biologically active compounds, such as endothelin receptor antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the presence of electron-donating or electron-withdrawing groups on the aromatic ring can impact the acidity of the sulfonamide group and the overall stability of the compound . The voltammetric detection of sulfonamides using a poly(3-methylthiophene) electrode suggests that these compounds have electroactive properties, which can be exploited in various applications, including the determination of sulfonamides in veterinary medicine .

Scientific Research Applications

Voltammetric Detection in Analytical Chemistry

The detection of sulfonamide compounds, including 3-Methylthiophene-2-sulfonamide, at a poly(3-methylthiophene) coated electrode has been explored. This method shows potential for determining sulfonamides in veterinary and other applications due to its sensitivity and range (Msagati & Ngila, 2002).

Antiproliferative Agents in Cancer Research

A series of this compound derivatives have been synthesized and shown to have in-vitro antiproliferative activity against various cancer cell lines. These derivatives display significant potential as therapeutic agents for cancer treatment (Pawar, Pansare, & Shinde, 2018).

Endothelin Receptor Antagonists

Research on 2-aryloxycarbonylthiophene-3-sulfonamides, a category closely related to this compound, has identified compounds with potent antagonistic activity at endothelin receptors, suggesting applications in cardiovascular therapies (Raju et al., 1997).

Development of Therapeutic Radiopharmaceuticals

Investigations into rhenium complexes, including those involving sulfonamide-based dithiocarbimates linked to this compound, are ongoing for potential use in therapeutic radiopharmaceuticals. These complexes are of interest due to their solubility and structural features (Perils et al., 2017).

Urease Inhibition and Antibacterial Activities

Newly synthesized thiophene sulfonamide derivatives, including this compound, have shown promising results as urease inhibitors and antibacterial agents. Their diverse functional groups significantly affect their activity (Noreen et al., 2017).

Exploration in Molecular Imaging and Therapeutics

Research into novel rhenium(V) nitride complexes with dithiocarbimate ligands, including those derived from sulfonamide compounds related to this compound, has implications for molecular imaging and therapeutic applications, offering new insights into the design of radiopharmaceuticals (Perils et al., 2017).

Future Directions

Thiophene-based analogs, including 3-Methylthiophene-2-sulfonamide, are of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the development of novel thiophene-based sulfonamide derived therapeutic agents .

Mechanism of Action

Target of Action

3-Methylthiophene-2-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the synthesis of folic acid in bacteria . By binding to the active site of DHPS, sulfonamides prevent the normal substrate, para-aminobenzoic acid (PABA), from binding. This inhibits the production of folic acid, disrupting bacterial growth and proliferation .

Biochemical Pathways

The inhibition of folic acid synthesis affects multiple biochemical pathways within the bacteria. Folic acid is a precursor to tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA . By inhibiting folic acid synthesis, sulfonamides indirectly disrupt DNA synthesis, leading to bacterial death .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties may vary depending on the specific structure of the sulfonamide, including the presence of the 3-methylthiophene group.

Result of Action

The ultimate result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting folic acid synthesis and, consequently, DNA synthesis, this compound causes bacterial death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as organic matter or other drugs, could impact the compound’s bioavailability and effectiveness .

properties

IUPAC Name |

3-methylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCDPFVJVPDYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321267 | |

| Record name | 3-Methyl-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81417-51-8 | |

| Record name | NSC372540 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiophene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)

![4-[(E)-(thiophen-2-ylmethylidene)amino]phenol](/img/structure/B1330560.png)